molecular formula C10H16BN3O2 B3087404 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 1173206-16-0

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B3087404
CAS No.: 1173206-16-0
M. Wt: 221.07 g/mol
InChI Key: VSUSXIKKYBQZAG-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a boronic acid derivative with a pyrimidin-2-amine core

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting pyrimidin-2-amine with a boronic acid derivative such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method used to synthesize this compound. It involves the reaction of pyrimidin-2-amine with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using standard laboratory equipment and techniques.

  • Continuous Flow Synthesis: For industrial-scale production, continuous flow synthesis can be employed to ensure consistent quality and efficiency.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the boronic acid derivative with aryl halides.

  • Borylation Reactions: The compound can undergo borylation reactions to introduce boronic acid functionalities into organic molecules.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.

  • Bases: Bases such as sodium carbonate, potassium phosphate, and cesium carbonate are often used to facilitate the reactions.

Major Products Formed:

  • Aryl Boronic Acids: The major products include various aryl boronic acids, which are valuable intermediates in organic synthesis.

  • Heteroaromatic Compounds: The compound can be used to synthesize heteroaromatic compounds with potential biological activity.

Chemistry:

  • Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the reactions.

Biology:

  • Bioconjugation: The compound can be used for bioconjugation, attaching biomolecules to surfaces or other molecules for biological studies.

  • Protein Labeling: It is used in protein labeling techniques to study protein interactions and functions.

Medicine:

  • Drug Development: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Diagnostic Agents: It can be used as a diagnostic agent in imaging techniques due to its fluorescent properties.

Industry:

  • Material Science: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.

  • Nanotechnology: It is employed in the synthesis of nanoparticles for various industrial applications.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine exerts its effects involves its ability to form stable boronic acid derivatives. These derivatives can interact with various biological targets, such as enzymes and receptors, leading to specific biological responses. The molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound is structurally similar but has a phenol group instead of a pyrimidin-2-amine group.

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound has a pyrazole ring instead of a pyrimidin-2-amine ring.

Uniqueness: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is unique due to its pyrimidin-2-amine core, which imparts distinct chemical and biological properties compared to other boronic acid derivatives

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound's molecular formula is C11H16BNO2C_{11}H_{16}BNO_2 with a molecular weight of 205.06 g/mol. It is characterized by the presence of a pyrimidine ring and a dioxaborolane moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC11H16BNO2
Molecular Weight205.06 g/mol
CAS Number181219-01-2
InChI KeyNLTIETZTDSJANS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor for various protein kinases, including GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a significant role in cellular signaling pathways related to cell proliferation and survival.

GSK-3β Inhibition

GSK-3β is implicated in numerous diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of pyrimidine can exhibit inhibitory activity against GSK-3β with IC50 values ranging from 10 to 1314 nM. The presence of substituents on the pyrimidine ring can significantly enhance or reduce this activity .

Case Studies

  • Antitumor Activity : A study evaluated the antitumor potential of compounds similar to this compound in various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells by inducing apoptosis through the GSK-3β pathway .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. It was found that the compound reduced levels of pro-inflammatory cytokines (e.g., IL-6) in microglial cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Research Findings

Recent studies have explored the pharmacokinetics and bioavailability of this compound. The incorporation of polar functional groups has been shown to improve aqueous solubility while maintaining biological activity. For example, modifications leading to increased solubility resulted in enhanced efficacy in vivo without compromising metabolic stability .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
GSK-3β InhibitionIC50 values from 10 to 1314 nM
Antitumor ActivityInduced apoptosis in cancer cells
NeuroprotectionReduced IL-6 levels in microglial cells

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-6-13-8(12)14-7/h5-6H,1-4H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUSXIKKYBQZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671309
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173206-16-0
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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